molecular formula C7H10F3NO2 B13456353 alpha-(r)-Tri-fluoromethyl proline methyl ester

alpha-(r)-Tri-fluoromethyl proline methyl ester

Cat. No.: B13456353
M. Wt: 197.15 g/mol
InChI Key: KVOUPHLGLMKEQJ-ZCFIWIBFSA-N
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Description

Alpha-®-Tri-fluoromethyl proline methyl ester: is a synthetic compound derived from proline, an amino acid This compound is characterized by the presence of a tri-fluoromethyl group attached to the alpha carbon of the proline ring, and a methyl ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alpha-®-Tri-fluoromethyl proline methyl ester typically involves several steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Alpha-®-Tri-fluoromethyl proline methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tri-fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Alpha-®-Tri-fluoromethyl proline methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-®-Tri-fluoromethyl proline methyl ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Alpha-methyl proline: Similar in structure but lacks the tri-fluoromethyl group.

    Alpha-ethyl proline: Another analogue with an ethyl group instead of a tri-fluoromethyl group.

Uniqueness: The presence of the tri-fluoromethyl group in alpha-®-Tri-fluoromethyl proline methyl ester imparts unique properties such as increased lipophilicity and stability, making it distinct from other proline analogues .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl (2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)3-2-4-11-6/h11H,2-4H2,1H3/t6-/m1/s1

InChI Key

KVOUPHLGLMKEQJ-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@]1(CCCN1)C(F)(F)F

Canonical SMILES

COC(=O)C1(CCCN1)C(F)(F)F

Origin of Product

United States

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